molecular formula C8H9NO3 B432556 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 20845-23-2

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B432556
CAS RN: 20845-23-2
M. Wt: 167.16g/mol
InChI Key: HQKRJZUSDCFNHF-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is an ester derivative, mainly used as a pharmaceutical intermediate . It belongs to the group of pyridine carboxylic acids .


Synthesis Analysis

The synthesis method of “this compound” involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, and adding piperidine and glacial acetic acid. The mixture is then heated in a water bath, and the water generated in the reaction is continuously removed with a Dean-start water separator .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

The compound is part of the 1,4-dihydropyridine (DHP) class, which plays a critical role in synthetic organic chemistry and pharmacology. DHP derivatives are synthesized mainly through the Hantzsch Condensation reaction, a process significant for creating bioactive molecules. These derivatives have been explored for their biological activities, including their roles as precursors in synthesizing complex organic compounds. The flexibility in their synthesis, including atom economy reactions, positions them as vital scaffolds in developing new pharmacologically active compounds (Sohal, 2021).

Pharmacological and Biological Activities

Stereochemistry studies of certain DHP derivatives have demonstrated significant pharmacological profiles, underscoring the importance of stereochemical configurations in enhancing biological activities. For instance, the analysis of enantiomerically pure DHP compounds has revealed their potential in facilitating memory processes and attenuating cognitive function impairment associated with various pathological conditions. These findings suggest that the stereochemical arrangement in DHP derivatives, including the compound of interest, can be crucial for their pharmacological efficacy (Veinberg et al., 2015).

Applications in Materials Science

DHP derivatives also find applications in materials science, particularly in developing biopolymers with specific functional properties. Chemical modifications of certain polysaccharides with DHP derivatives have led to the creation of novel ethers and esters, which possess unique properties useful in drug delivery systems and as antimicrobial agents. These applications are facilitated by the ability to introduce various functional groups into the DHP skeleton, enabling the tailoring of material properties for specific uses (Petzold-Welcke et al., 2014).

Safety and Hazards

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 1-methyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKRJZUSDCFNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Oxo-1,2-dihydropyridine-4-carboxylic acid (5.0 g, 36 mmol) and potassium carbonate (24.8 g, 179 mmol) were stirred in DMF (75 mL) at room temperature. Iodomethane (6.72 mL, 108 mmol) was added slowly via a syringe and the reaction mixture was stirred for 3 days at room temperature. The reaction mixture was then diluted with water and extracted with dichloromethane until the product was removed from the aqueous phase. The combined organics were dried over magnesium sulfate, filtered and concentrated, then chromatographed in ethyl acetate on silica gel to yield the title compound (4 g, 66%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of 2-oxo-1,2-dihydropyridine-4-carboxylic acid (5 g, 1.0 eq) in 100 mL DMF was added 60% NaH (4.3 g, 3.0 eq) slowly at 0° C., and the mixture was stirred for 30 min at rt. Then CH3I (15.3 g, 3.0 eq) was added dropwise at 0° C. After the reaction was stirred at rt overnight, the reaction mixture was quenched with water and extracted with EtOAc. The extract was dried, concentrated, and purified by column chromatography to give the desired product (1.5 g, 25% yield). 1H NMR (400 MHz, CDCl3) δ 7.34 (d, J=7.2 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 6.65 (dd, J=6.8 Hz, 2.0 Hz, 1H), 3.91 (s, 3H), 3.57 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step Two
Yield
25%

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